

ENPP1-IN-17 in vivo tumor growth inhibition assays

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Compound Focus: Enpp-1-IN-17

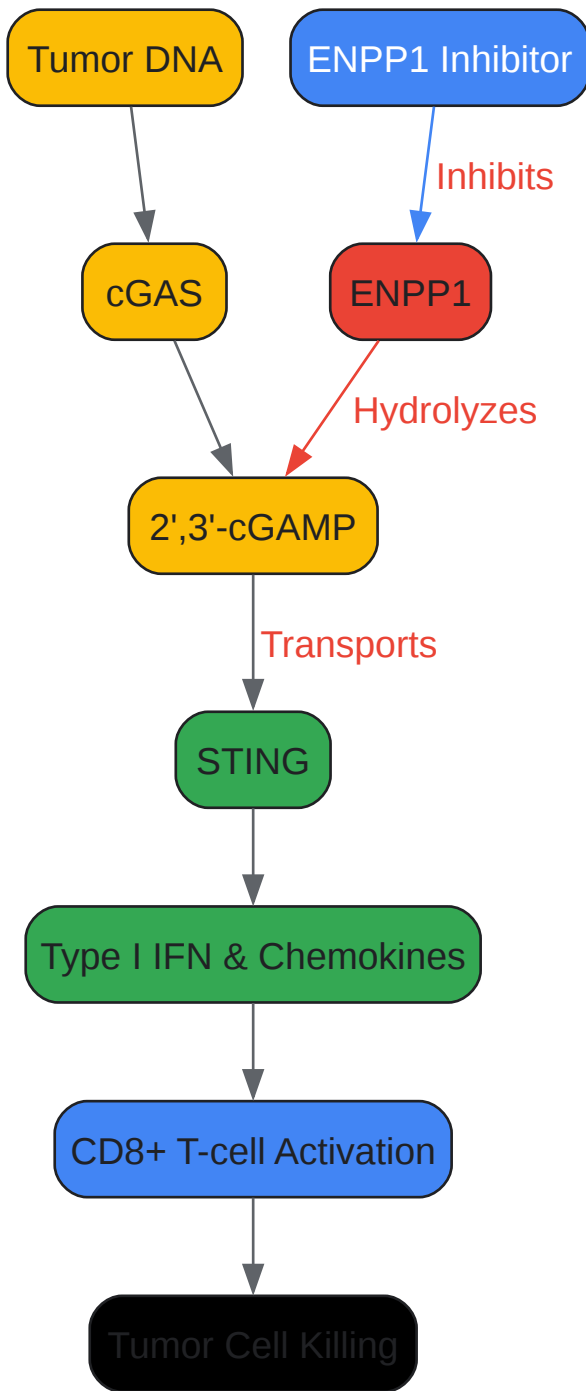
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Introduction to ENPP1 as a Therapeutic Target

Ectonucleotide pyrophosphatase/Phosphodiesterase 1 (ENPP1) is an emerging innate immune checkpoint. It hydrolyzes the immunotransmitter (2',3')-cGAMP, which is produced by the cGAS enzyme in response to cytosolic DNA and activates the STING pathway to promote anti-tumor immunity [1] [2] [3]. By degrading cGAMP, ENPP1 dampens this immune response and facilitates an immunosuppressive tumor microenvironment [2] [3].

Inhibiting ENPP1 stabilizes extracellular cGAMP, leading to sustained STING activation in antigen-presenting cells. This enhances the production of type I interferons and chemokines, licenses dendritic cells for superior T cell priming, and ultimately promotes the infiltration and cytotoxicity of CD8⁺ T cells within tumors [1] [4]. This mechanism has shown promise in reversing resistance to anti-PD-1/PD-L1 therapy, particularly in "immune-cold" tumors [1] [3]. The following diagram illustrates this key signaling pathway.



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Diagram Title: ENPP1 Inhibition Activates Anti-Tumor Immunity

General Protocol for In Vivo Tumor Growth Inhibition Assays

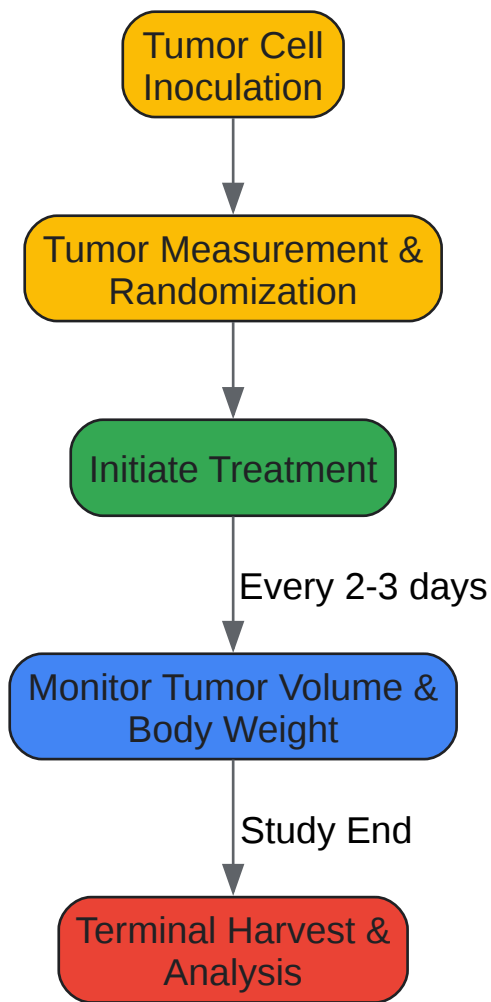
Since specific data for ENPP1-IN-17 is unavailable, this protocol is based on standard practices used to evaluate other ENPP1 inhibitors (e.g., ISM5939, compound 4e) in murine models [1] [5] [2]. You should optimize it based on the properties of your compound.

In Vivo Study Design

- **Animal Models:** Use 6-8 week old female C57BL/6 or BALB/c mice.
- **Tumor Models:** Implant syngeneic tumor cells (e.g., 4T1 (breast), MB49 (bladder), CT26 (colon)) subcutaneously.
- **Group Allocation:** Randomize mice into groups (n=5-10) when tumors reach 50-100 mm³. Include:
 - Vehicle control group.
 - ENPP1-IN-17 monotherapy group.
 - Anti-PD-1/PD-L1 monotherapy group.
 - ENPP1-IN-17 + anti-PD-1/PD-L1 combination group.
 - Reference compound group (if available).
- **Dosing:**
 - **ENPP1-IN-17:** Administer via oral gavage. A typical starting dose range is 10-100 mg/kg, once or twice daily.
 - **Anti-PD-1 Antibody:** Administer via intraperitoneal injection (e.g., 10 mg/kg every 3-4 days).
- **Study Duration:** Treat for 2-4 weeks or until tumor volume in the control group reaches endpoint.

Key Experimental Workflow

The overall workflow for a typical in vivo efficacy study is outlined below.



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Diagram Title: In Vivo Efficacy Study Workflow

Data Collection and Analysis

- **Tumor Volume:** Measure with calipers 2-3 times per week. Calculate volume as: $(\text{length} \times \text{width}^2)/2$.
- **Body Weight:** Monitor twice weekly as an indicator of toxicity.
- **Endpoint Analysis:** At study termination, harvest tumors and spleens for:
 - **Immunophenotyping:** Analyze immune cell infiltration (CD8⁺ T cells, Dendritic Cells, Tregs) by flow cytometry.
 - **Cytokine Measurement:** Quantify IFN- β , CXCL10 levels in tumor homogenates by ELISA.
 - **cGAMP Stabilization:** Measure intratumoral cGAMP levels using LC-MS.
 - **Histopathology:** Perform H&E and IHC staining for CD8, CD4, and Granzyme B.

Expected Results and Data Interpretation

Based on studies with other ENPP1 inhibitors, you can anticipate outcomes similar to those summarized in the table below [1] [5] [3].

Table 1: Expected Outcomes from ENPP1 Inhibitor In Vivo Studies

| Evaluation Parameter | Expected Outcome with ENPP1-IN-17 | Significance |
|---|--|--|
| Tumor Volume | Significant reduction vs. vehicle control; enhanced reduction in combination with anti-PD-1. | Demonstrates direct anti-tumor efficacy and synergy with immunotherapy [1] [3]. |
| Tumor Growth Inhibition (TGI) | TGI > 50% for monotherapy; TGI > 80% for combination therapy. | Quantitative measure of efficacy [1]. |
| CD8+ T cell Infiltration | >2-fold increase in tumor-infiltrating CD8+ T cells. | Indicates reversal of immune exclusion and a "cold" to "hot" tumor transition [1] [3]. |
| IFN-β & CXCL10 Levels | Significant elevation in tumor tissue. | Confirms on-target activation of the STING pathway [1] [5]. |
| Intratumoral cGAMP | Increased concentration and stability. | Direct evidence of target engagement [1] [2]. |
| Body Weight Change | Stable body weight (<10% loss). | Suggests a favorable safety and tolerability profile [1]. |

Troubleshooting and Optimization Tips

- **Lack of Efficacy:** Confirm target engagement by measuring cGAMP levels. Consider optimizing the dosing schedule or testing higher doses within a non-toxic range.
- **Toxicity Signs:** If body weight loss exceeds 10%, consider dose reduction or more frequent monitoring.

- **High Variability in Data:** Ensure proper randomization and use a sufficient sample size (n) to achieve statistical power.

References to Foundational Studies

While ENPP1-IN-17 is not explicitly cited, the following resources provide the methodological backbone for the protocols above.

- **Nature Communications (2025):** Details the AI-designed oral ENPP1 inhibitor ISM5939, showing synergy with anti-PD-1 in syngeneic models [1] [4].
- **Journal of Translational Medicine (2025):** Demonstrates the role of the JUN-ENPP1-cGAS-STING axis in bladder cancer and the efficacy of ENPP1 knockdown with PD-L1 blockade [3].
- **International Journal of Molecular Sciences (2022):** Reports in vivo efficacy of a quinazolinone-based ENPP1 inhibitor (compound 4e) in a metastatic breast cancer model [5].
- **Cell Chemical Biology (2020):** Describes the development of potent, phosphonate-based ENPP1 inhibitors and their use in delaying tumor growth in a mouse model [2].

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